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molecular formula C5H2Cl2N2O B048034 2,4-Dichloropyrimidine-5-carbaldehyde CAS No. 871254-61-4

2,4-Dichloropyrimidine-5-carbaldehyde

Cat. No. B048034
M. Wt: 176.99 g/mol
InChI Key: MTIXQNKVUJSOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637529B2

Procedure details

A solution of 2,4-dichloropyrimidine-5-carbaldehyde (7.75 g, 43.8 mmol, Preparation #1) in THF (100 mL) was added to a 500 mL round-bottomed flask charged with anhydrous hydrazine (3.0 mL, 96 mmol) in THF (250 mL). The reaction mixture was allowed to stir at ambient temperature for about 1 h after which the reaction mixture was concentrated under reduced pressure. The crude product was suspended in DCM (100 mL) and filtered through a silica gel pad. The silica gel pad was washed with additional DCM (2×20 mL) and the combined organic layers were concentrated under reduced pressure. The crude material was purified by silica gel chromatography eluting with 30% EtOAc in heptane to provide 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (2.3 g, 34%) as a white solid. LC/MS (Table 2, Method a) Rt=1.29 min; MS m/z: 155 (M+H)+.
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH:9]=O)=[CH:4][N:3]=1.[NH2:11][NH2:12]>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]2[NH:11][N:12]=[CH:9][C:5]2=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
NN
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for about 1 h after which the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel pad
WASH
Type
WASH
Details
The silica gel pad was washed with additional DCM (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 30% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C2C(=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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